An In-Depth Technical Guide to 5-bromo-1,3-dimethyl-2,3-dihydro-1H-1,3-benzodiazol-2-one: Synthesis, Properties, and Potential Applications
An In-Depth Technical Guide to 5-bromo-1,3-dimethyl-2,3-dihydro-1H-1,3-benzodiazol-2-one: Synthesis, Properties, and Potential Applications
For distribution to: Researchers, scientists, and drug development professionals.
This technical guide provides a comprehensive overview of the chemical properties, a proposed synthetic route, and potential applications of the heterocyclic compound, 5-bromo-1,3-dimethyl-2,3-dihydro-1H-1,3-benzodiazol-2-one. While this specific molecule is not extensively documented in publicly available literature, its structural relationship to well-studied benzimidazolones allows for robust predictions of its chemical behavior and potential utility in medicinal chemistry and materials science.
Introduction: The Benzimidazolone Scaffold
The benzimidazolone core is a privileged heterocyclic motif frequently encountered in a wide array of biologically active compounds and functional materials. This bicyclic system, consisting of a fused benzene and imidazolone ring, serves as a versatile scaffold in drug discovery. Benzimidazolone derivatives are known to exhibit a broad spectrum of pharmacological activities, including anticancer, antimicrobial, antiviral, and antidiabetic properties.[1][2] The introduction of a bromine atom onto the benzene ring and methyl groups on the nitrogen atoms, as in the case of 5-bromo-1,3-dimethyl-2,3-dihydro-1H-1,3-benzodiazol-2-one, is anticipated to significantly modulate the molecule's physicochemical properties and biological activity. The bromine atom can serve as a synthetic handle for further functionalization through cross-coupling reactions, while the N-methyl groups can enhance metabolic stability and influence receptor binding interactions.[3][4]
Proposed Synthesis and Mechanistic Considerations
A plausible and efficient two-step synthesis for 5-bromo-1,3-dimethyl-2,3-dihydro-1H-1,3-benzodiazol-2-one can be proposed, starting from the commercially available 4-bromobenzene-1,2-diamine.
Step 1: Synthesis of 5-bromo-1,3-dihydrobenzoimidazol-2-one
The initial step involves the cyclization of 4-bromobenzene-1,2-diamine to form the benzimidazolone ring. A reliable method for this transformation is the reaction with N,N'-carbonyldiimidazole (CDI) in a polar aprotic solvent such as N,N-dimethylformamide (DMF).
Experimental Protocol:
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To a solution of 4-bromobenzene-1,2-diamine (1 equivalent) in anhydrous DMF, add N,N'-carbonyldiimidazole (1.1 equivalents).
-
Heat the reaction mixture to 80°C and stir for 5 hours.
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Monitor the reaction progress by thin-layer chromatography (TLC).
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Upon completion, pour the reaction mixture into water to precipitate the product.
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Filter the precipitate, wash thoroughly with water, and dry to yield 5-bromo-1,3-dihydrobenzoimidazol-2-one.
Causality of Experimental Choices:
-
N,N'-Carbonyldiimidazole (CDI): CDI is a mild and effective carbonylating agent that avoids the harsh conditions associated with phosgene or its derivatives. It reacts with the diamine to form a urea linkage, which then undergoes intramolecular cyclization.
-
N,N-Dimethylformamide (DMF): DMF is an excellent solvent for this reaction due to its high boiling point and its ability to dissolve both the starting materials and the intermediate species.
-
Heating to 80°C: Provides the necessary activation energy for the cyclization to proceed at a reasonable rate without significant decomposition of the starting materials or product.
-
Precipitation in water: The product is sparingly soluble in water, allowing for easy isolation from the water-soluble DMF and reaction byproducts.
Diagram of the Synthesis of 5-bromo-1,3-dihydrobenzoimidazol-2-one:
Caption: Synthesis of the benzimidazolone precursor.
Step 2: N,N'-Dimethylation of 5-bromo-1,3-dihydrobenzoimidazol-2-one
The second step is the exhaustive methylation of the two nitrogen atoms of the benzimidazolone ring to yield the final product. This can be achieved using a suitable methylating agent in the presence of a base.
Experimental Protocol:
-
Suspend 5-bromo-1,3-dihydrobenzoimidazol-2-one (1 equivalent) in a suitable polar aprotic solvent such as dimethyl sulfoxide (DMSO).
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Add a base, such as potassium carbonate (K₂CO₃, 2.2 equivalents), to the suspension.
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Add a methylating agent, such as methyl iodide (CH₃I, 2.2 equivalents), dropwise to the mixture.
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Stir the reaction at room temperature or with gentle heating (e.g., 50°C) and monitor by TLC.
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After completion, dilute the reaction mixture with water and extract the product with an organic solvent (e.g., ethyl acetate).
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Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
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Purify the crude product by column chromatography on silica gel.
Causality of Experimental Choices:
-
Methyl Iodide (CH₃I): A highly reactive and common methylating agent.
-
Potassium Carbonate (K₂CO₃): A moderately strong base that is sufficient to deprotonate the N-H groups of the benzimidazolone, facilitating nucleophilic attack on the methyl iodide.
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Dimethyl Sulfoxide (DMSO): A polar aprotic solvent that effectively dissolves the reactants and facilitates the Sₙ2 reaction.
-
Stoichiometry: A slight excess of the base and methylating agent ensures complete dimethylation. Using a large excess should be avoided to minimize the formation of quaternary ammonium salts.[5]
-
Purification: Column chromatography is often necessary to separate the desired product from any mono-methylated intermediates or other byproducts.[5]
Diagram of the N,N'-Dimethylation Reaction:
Caption: Final methylation step to the target compound.
Physicochemical Properties (Predicted)
The following table summarizes the predicted physicochemical properties of 5-bromo-1,3-dimethyl-2,3-dihydro-1H-1,3-benzodiazol-2-one based on its structure and comparison with related compounds.
| Property | Predicted Value | Rationale |
| Molecular Formula | C₉H₉BrN₂O | Based on chemical structure. |
| Molecular Weight | 241.09 g/mol | Calculated from the molecular formula. |
| Appearance | White to off-white solid | Typical for small organic molecules of this class. |
| Melting Point | Lower than 336-337°C | N-methylation generally lowers the melting point compared to the N-H analogue due to the disruption of intermolecular hydrogen bonding. The melting point of the unmethylated precursor is 336-337°C. |
| Solubility | Soluble in polar aprotic solvents (DMSO, DMF), chlorinated solvents (DCM, chloroform), and moderately soluble in alcohols (methanol, ethanol). Sparingly soluble in water and nonpolar solvents (hexanes). | The N-methylation increases lipophilicity compared to the precursor, enhancing solubility in organic solvents. |
| pKa | Not applicable (no acidic protons) | The acidic N-H protons of the precursor are replaced by methyl groups. |
Spectroscopic Analysis (Predicted)
Spectroscopic analysis is essential for the structural confirmation of the synthesized compound. The following are the predicted key spectral features for 5-bromo-1,3-dimethyl-2,3-dihydro-1H-1,3-benzodiazol-2-one.
¹H NMR Spectroscopy
The proton NMR spectrum is expected to be relatively simple and characteristic:
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Aromatic Protons (3H): Three signals in the aromatic region (typically δ 7.0-8.0 ppm). The bromine atom at the 5-position will influence the chemical shifts and coupling patterns of the adjacent protons.
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N-Methyl Protons (6H): A singlet integrating to six protons, likely in the range of δ 3.3-3.6 ppm, corresponding to the two equivalent methyl groups attached to the nitrogen atoms.
¹³C NMR Spectroscopy
The carbon NMR spectrum will provide further structural confirmation:
-
Carbonyl Carbon (C=O): A signal in the downfield region, typically around δ 150-160 ppm.
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Aromatic Carbons (6C): Six distinct signals in the aromatic region (δ 100-150 ppm). The carbon bearing the bromine atom will be significantly shifted.
-
N-Methyl Carbons (2C): A signal in the aliphatic region, typically around δ 25-30 ppm, corresponding to the two methyl groups.
Infrared (IR) Spectroscopy
The IR spectrum will show characteristic absorption bands:
-
C=O Stretch: A strong absorption band in the region of 1680-1720 cm⁻¹, characteristic of a urea-like carbonyl group.
-
C-N Stretch: Bands in the region of 1200-1350 cm⁻¹.
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C-H Stretch (Aromatic and Aliphatic): Signals around 3000-3100 cm⁻¹ (aromatic) and 2850-2960 cm⁻¹ (aliphatic).
-
C-Br Stretch: A weak to medium absorption in the fingerprint region, typically below 700 cm⁻¹.[6]
Reactivity and Potential for Further Functionalization
The bromine atom at the 5-position of the benzimidazolone ring is a key functional group that allows for a variety of subsequent chemical transformations, making this molecule a valuable building block in organic synthesis.
-
Cross-Coupling Reactions: The C-Br bond can readily participate in palladium-catalyzed cross-coupling reactions such as Suzuki, Heck, and Sonogashira couplings. This allows for the introduction of a wide range of substituents, including aryl, vinyl, and alkynyl groups, enabling the synthesis of a diverse library of derivatives for structure-activity relationship (SAR) studies.[3]
-
Nucleophilic Aromatic Substitution (SₙAr): While less reactive than activated aryl halides, under certain conditions, the bromine atom could be displaced by strong nucleophiles.
Applications in Drug Discovery and Materials Science
The benzimidazolone scaffold is of significant interest in medicinal chemistry.[1][7] The introduction of a bromine atom provides a handle for further diversification and can also enhance biological activity through halogen bonding or by increasing lipophilicity.
-
Potential as Kinase Inhibitors: Many benzimidazole derivatives have been investigated as inhibitors of various protein kinases involved in cancer signaling pathways. The 5-bromo-1,3-dimethyl-2,3-dihydro-1H-1,3-benzodiazol-2-one core could serve as a starting point for the design of novel kinase inhibitors.
-
Antimicrobial and Antiviral Agents: The benzimidazole nucleus is present in several clinically used antimicrobial and antiviral drugs.[2] Derivatives of the title compound could be screened for activity against a range of pathogens.
-
Central Nervous System (CNS) Active Agents: Some benzodiazepinone derivatives, which share structural similarities, are known to have CNS activity.[8] While the target molecule is a benzimidazolone, exploration of its neurological effects could be a potential area of research.
-
Organic Electronics: Brominated heterocyclic compounds are important intermediates in the synthesis of organic semiconductors for applications in flexible electronic devices and solar cells.[9] The electronic properties of this molecule could be of interest in materials science.
Safety and Handling
As with any chemical compound, 5-bromo-1,3-dimethyl-2,3-dihydro-1H-1,3-benzodiazol-2-one should be handled with appropriate safety precautions in a well-ventilated laboratory. Personal protective equipment (PPE), including safety glasses, gloves, and a lab coat, should be worn. The toxicological properties of this specific compound have not been established, and therefore, it should be treated as potentially hazardous.
Conclusion
5-bromo-1,3-dimethyl-2,3-dihydro-1H-1,3-benzodiazol-2-one is a versatile heterocyclic compound with significant potential as a building block in medicinal chemistry and materials science. While not extensively studied, a reliable synthetic route can be proposed based on established chemical principles. Its predicted physicochemical and spectroscopic properties provide a basis for its synthesis and characterization. The presence of a bromine atom opens up numerous possibilities for further functionalization, making it an attractive scaffold for the development of novel bioactive molecules and functional materials. Further research into the synthesis and biological evaluation of this compound and its derivatives is warranted.
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